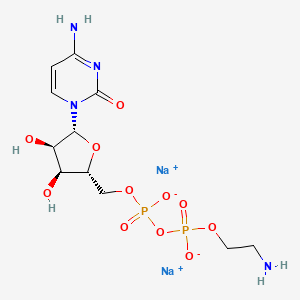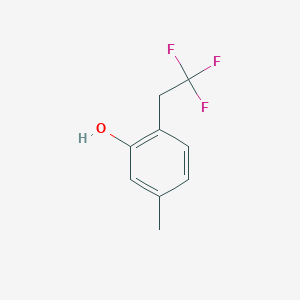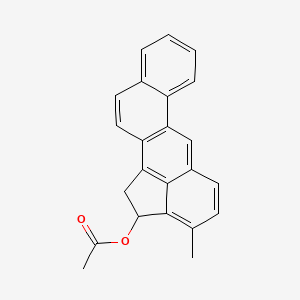
2-Acetoxy-3-methylcholanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxy-3-methylcholanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C23H18O2 It is a derivative of 3-methylcholanthrene, known for its carcinogenic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3-methylcholanthrene typically involves the acetylation of 3-methylcholanthrene. The process begins with the preparation of 3-methylcholanthrene, which is then reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetoxy-3-methylcholanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxygenated species, which are often intermediates in metabolic pathways.
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the acetoxy group.
Common Reagents and Conditions:
Oxidation: Ferric ferricyanide (FeIII(FeIII(CN)6)) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products Formed:
Reduction: Simpler hydrocarbons are formed.
Substitution: Acetylated derivatives are the primary products.
Aplicaciones Científicas De Investigación
2-Acetoxy-3-methylcholanthrene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its effects on cellular processes and its role in carcinogenesis is ongoing.
Mecanismo De Acción
The mechanism of action of 2-Acetoxy-3-methylcholanthrene involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates a cascade of molecular events leading to the transcription of genes involved in xenobiotic metabolism. This activation can result in the formation of reactive oxygen species (ROS) and subsequent DNA damage, contributing to its carcinogenic effects .
Comparación Con Compuestos Similares
3-Methylcholanthrene: A closely related compound with similar carcinogenic properties.
Benz[a]anthracene: Another PAH with comparable structure and biological activity.
Benzo[a]pyrene: A well-known carcinogenic PAH used in similar research contexts.
Uniqueness: 2-Acetoxy-3-methylcholanthrene is unique due to its specific acetoxy group, which influences its reactivity and biological interactions. This modification allows for distinct metabolic pathways and mechanisms of action compared to its parent compound, 3-methylcholanthrene .
Propiedades
Número CAS |
7390-93-4 |
|---|---|
Fórmula molecular |
C23H18O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(3-methyl-1,2-dihydrobenzo[j]aceanthrylen-2-yl) acetate |
InChI |
InChI=1S/C23H18O2/c1-13-7-8-16-11-19-17-6-4-3-5-15(17)9-10-18(19)20-12-21(25-14(2)24)22(13)23(16)20/h3-11,21H,12H2,1-2H3 |
Clave InChI |
DTDNHCYJVIUBGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



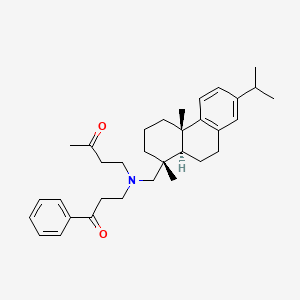
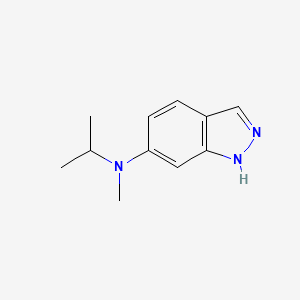

![3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)
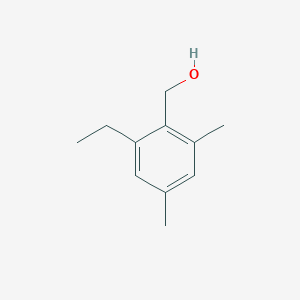
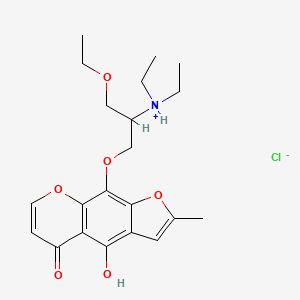
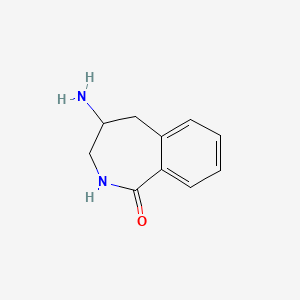
![[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate](/img/structure/B13786602.png)

